molecular formula C20H12F3N5O7 B12745606 Benzamide, 2-nitro-N-(((3-nitro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)- CAS No. 103829-06-7

Benzamide, 2-nitro-N-(((3-nitro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-

Cat. No.: B12745606
CAS No.: 103829-06-7
M. Wt: 491.3 g/mol
InChI Key: DXSZRDRRNLEQHA-UHFFFAOYSA-N
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Description

Benzamide, 2-nitro-N-(((3-nitro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)- is a complex organic compound that features a benzamide core with multiple substituents, including nitro groups and a trifluoromethyl-pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-nitro-N-(((3-nitro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)- typically involves multi-step organic reactions. Key steps may include:

    Nitration: Introduction of nitro groups to the benzene ring using a nitrating mixture (e.g., concentrated nitric acid and sulfuric acid).

    Amination: Conversion of nitro groups to amines using reducing agents such as iron powder and hydrochloric acid.

    Coupling Reactions: Formation of the amide bond through coupling reactions, often using reagents like carbodiimides (e.g., DCC) or other activating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-nitro-N-(((3-nitro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of amines to nitro groups or other oxidized forms.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions, where substituents on the benzene ring can be replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as iron powder, tin chloride, or catalytic hydrogenation.

    Substitution: Conditions involving Lewis acids (e.g., AlCl3) or bases (e.g., NaOH) depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields amines, while oxidation can produce nitroso or nitro derivatives.

Scientific Research Applications

Benzamide, 2-nitro-N-(((3-nitro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers with specific properties.

Mechanism of Action

The mechanism of action of Benzamide, 2-nitro-N-(((3-nitro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)- involves its interaction with molecular targets such as enzymes or receptors. The nitro and trifluoromethyl groups can influence the compound’s electronic properties, affecting its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dinitro-N-methylaniline
  • 2-Amino-4-nitro-N-methylaniline
  • 2-Nitro-4-(trifluoromethyl)benzenethiol

Uniqueness

Benzamide, 2-nitro-N-(((3-nitro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both nitro and trifluoromethyl-pyridinyl groups makes it particularly interesting for applications requiring specific electronic or steric characteristics.

Properties

CAS No.

103829-06-7

Molecular Formula

C20H12F3N5O7

Molecular Weight

491.3 g/mol

IUPAC Name

2-nitro-N-[[3-nitro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]benzamide

InChI

InChI=1S/C20H12F3N5O7/c21-20(22,23)11-5-8-17(24-10-11)35-16-7-6-12(9-15(16)28(33)34)25-19(30)26-18(29)13-3-1-2-4-14(13)27(31)32/h1-10H,(H2,25,26,29,30)

InChI Key

DXSZRDRRNLEQHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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